molecular formula C5H5NO3 B039033 Methyl alpha-isocyanatoacrylate CAS No. 112481-21-7

Methyl alpha-isocyanatoacrylate

Cat. No. B039033
M. Wt: 127.1 g/mol
InChI Key: UWRYVQMTSCUWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-isocyanatoacrylate (MAICA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAICA is an isocyanate, which is a type of organic compound that contains a functional group composed of a nitrogen atom bonded to a carbon atom via a double bond. Isocyanates are widely used in the production of polyurethane foams, coatings, and adhesives. MAICA, in particular, has shown promise as a building block for the synthesis of various materials with desirable properties.

Mechanism Of Action

Methyl alpha-isocyanatoacrylate is an isocyanate, which means that it can react with a variety of nucleophiles, including water, alcohols, and amines. This reaction, known as hydrolysis, results in the formation of a carbamic acid, which can then decompose to yield an amine and carbon dioxide. The reactivity of Methyl alpha-isocyanatoacrylate makes it a versatile building block for the synthesis of various materials.

Biochemical And Physiological Effects

Methyl alpha-isocyanatoacrylate is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. Methyl alpha-isocyanatoacrylate has not been extensively studied for its potential toxicological effects, but it is generally considered to be a hazardous substance that should be handled with care.

Advantages And Limitations For Lab Experiments

Methyl alpha-isocyanatoacrylate has several advantages for use in laboratory experiments. It is a versatile building block that can be used for the synthesis of a wide range of materials. Methyl alpha-isocyanatoacrylate is also relatively easy to handle and can be stored for extended periods of time. However, Methyl alpha-isocyanatoacrylate is a hazardous substance that requires careful handling and disposal. It can also be difficult to purify, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl alpha-isocyanatoacrylate. One area of interest is the development of new synthetic routes that can improve the yield and purity of Methyl alpha-isocyanatoacrylate. Another area of interest is the modification of Methyl alpha-isocyanatoacrylate to introduce new functional groups, which can expand its range of applications. Finally, there is a need for further toxicological studies to better understand the potential health effects of Methyl alpha-isocyanatoacrylate and to develop appropriate safety guidelines for its use.

Scientific Research Applications

Methyl alpha-isocyanatoacrylate has been extensively studied for its potential applications in materials science and engineering. It can be used as a monomer for the synthesis of various polymers, including polyurethanes, polyureas, and polyisocyanurates. These polymers have a wide range of applications, including coatings, adhesives, and foams. Methyl alpha-isocyanatoacrylate has also been studied as a cross-linking agent for the modification of polymers, which can improve their mechanical and thermal properties.

properties

CAS RN

112481-21-7

Product Name

Methyl alpha-isocyanatoacrylate

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

IUPAC Name

methyl 2-isocyanatoprop-2-enoate

InChI

InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3

InChI Key

UWRYVQMTSCUWFN-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)N=C=O

Canonical SMILES

COC(=O)C(=C)N=C=O

Other CAS RN

112481-21-7

synonyms

MAICA
methyl alpha-isocyanatoacrylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The apparatus and procedure used in Example 6 are repeated except that the tube is filled with silica-alumina (Strem, 87% silica, 52.39 g after drying). A solution of methyl alpha-(methoxycarbonylamino)-acrylate (5.86 g, 0.37 mmol) in 10 ml toluene is passed down the column. Both traps are cooled to -78° C., and the contents are combined for analysis. 1H NMR of the reaction products (14.2 g including toluene) indicated a 90% conversion of starting material and a 50% yield of isocyanate.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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